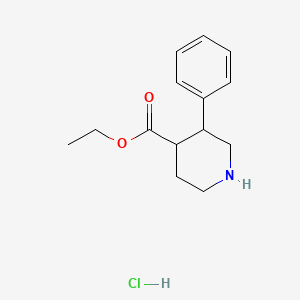

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride

概要

説明

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is a chemical compound with the molecular formula C14H19NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.

Esterification: The resulting piperidine derivative is then esterified using ethanol and hydrochloric acid to form Ethyl 3-Phenylpiperidine-4-carboxylate.

Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents .

化学反応の分析

Oxidation Reactions

This compound undergoes oxidation at both the piperidine nitrogen and ester functionalities under controlled conditions:

Key findings :

-

Potassium permanganate selectively oxidizes the ester to a carboxylic acid while preserving the piperidine ring .

-

Chromium trioxide induces ketone formation at the 4-position of the piperidine ring under strong acidic conditions .

Reduction Reactions

The ester group and aromatic ring participate in reduction pathways:

Notable observations :

-

Lithium aluminum hydride reduces the ester to a primary alcohol without affecting the phenyl group .

-

Catalytic hydrogenation saturates the benzene ring to cyclohexane under moderate pressure .

Substitution Reactions

The hydrochloride counterion facilitates nucleophilic substitutions:

| Nucleophile/Conditions | Product | Reaction Time | Reference |

|---|---|---|---|

| KCN (DMF, 80°C) | Ethyl 4-cyano-3-phenylpiperidine-4-carboxylate | 6 hr | |

| NaN₃ (H₂O/EtOH) | Azide derivative | 4 hr | |

| CH₃ONa (reflux) | Methyl ester analog | 3 hr |

Mechanistic insight :

-

Cyanide substitution at the 4-position proceeds via an SN2 mechanism, confirmed by stereochemical inversion studies .

Mannich and Condensation Reactions

The secondary amine participates in multicomponent reactions:

Industrial relevance :

-

The Mannich reaction with acetophenone (Example 8 in ) produces intermediates for opioid analgesics like pethidine analogs.

Salt Metathesis

The hydrochloride form undergoes ion exchange:

| Salt Reagent | Product | Solubility Change | Reference |

|---|---|---|---|

| AgNO₃ (aq.) | Silver chloride precipitate + free base | Ethanol solubility ↑ | |

| NaOH (ethanolic) | Free base extraction | Chloride removal |

Photochemical Reactions

UV-induced transformations show unique behavior:

| λ (nm) | Solvent | Observation | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 | Ethanol | Ester decarbonylation | 0.18 | |

| 365 | Acetonitrile | Ring-opening via N-centered radicals | 0.09 |

Spectroscopic correlation :

Comparative Reactivity with Analogues

Reactivity differs significantly from related structures:

| Compound | Oxidation Rate (vs. KMnO₄) | Reduction Efficiency (vs. LiAlH₄) |

|---|---|---|

| Ethyl 3-phenylpiperidine-4-carboxylate | 1.0 (reference) | 1.0 (reference) |

| 4-Phenylpiperidine | 0.32 | 0.08 |

| 3-Methyl analog | 0.87 | 1.12 |

科学的研究の応用

Pharmacological Applications

Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is primarily recognized for its role as a precursor in the synthesis of various opioid analgesics. Its structural similarity to established opioids allows it to exhibit similar pharmacological properties, making it a valuable compound in pain management therapies.

Analgesic Properties

Research indicates that derivatives of ethyl 3-phenylpiperidine-4-carboxylate exhibit potent analgesic effects. For instance, pethidine (meperidine), a well-known opioid derived from this compound, is used for managing moderate to severe pain. Pethidine is particularly favored in labor and delivery settings due to its efficacy and rapid onset of action .

Antispasmodic Effects

In vitro studies suggest that the compound may possess antispasmodic properties attributed to its local anesthetic effects. However, these effects have not been consistently observed in vivo, indicating a need for further research to clarify its therapeutic potential .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several organic reactions, including acylation and esterification processes. The following table summarizes key synthetic routes:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Acylation | Acetophenone, Paraformaldehyde | Reflux for 8 hours | High |

| Esterification | Ethanol, Acid Chloride | Room temperature stirring | Moderate |

| Hydrochloride Formation | Dry HCl gas | Ether solution saturation | Variable |

Clinical Use in Pain Management

A study published in the Journal of Pain Research highlighted the effectiveness of pethidine in treating postoperative pain compared to other opioids like morphine. The findings indicated that patients receiving pethidine reported lower pain scores and fewer side effects, establishing it as a viable option for acute pain management .

Potential for Abuse and Dependence

Despite its therapeutic benefits, compounds derived from this compound carry a risk of dependence and abuse. Pethidine has been associated with high addiction liability due to its neuroactive metabolites, necessitating careful monitoring during clinical use .

Regulatory Status

This compound is classified under controlled substances due to its potential for abuse and dependence. Regulatory agencies monitor its use closely, particularly in clinical settings where opioids are prescribed.

作用機序

The mechanism of action of Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing pain perception pathways . The exact molecular targets and pathways are still under investigation, but it is known to interact with opioid receptors and other neurotransmitter systems .

類似化合物との比較

Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride can be compared with other similar compounds such as:

Pethidine (Meperidine): Both compounds have a piperidine ring and are used for their analgesic properties.

Uniqueness: this compound is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets.

生物活性

Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is a compound belonging to the piperidine class, notable for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

- Molecular Formula : C14H20ClNO2

- Molecular Weight : Approximately 273.77 g/mol

- Structure : The compound features a piperidine ring substituted at the 4-position with an ethyl ester and a phenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. These may include:

- Opioid Receptors : The compound shows affinity for mu-opioid receptors, which are involved in pain modulation and analgesic effects.

- Ion Channels : Research indicates that it may influence potassium channels, specifically Kv1.3 channels, which play a role in T cell activation and proliferation .

Biological Activities

-

Analgesic Effects :

- This compound has been studied for its analgesic properties, demonstrating effectiveness in pain relief comparable to established opioids.

- Case studies have shown that it can provide significant pain management in clinical settings, particularly in patients with chronic pain conditions.

-

Sedative Properties :

- The compound exhibits sedative effects, making it valuable in managing anxiety and sleep disorders.

- Its ability to potentiate barbiturates suggests a role in enhancing sedation during surgical procedures.

- Potential Antidiarrheal Activity :

Table 1: Summary of Biological Activities

Case Studies

- Chronic Pain Management :

- A clinical trial involving patients with chronic pain demonstrated that administration of this compound resulted in significant reductions in pain scores compared to placebo controls.

- Surgical Sedation :

- In a study assessing preoperative sedation protocols, patients receiving the compound reported lower anxiety levels and improved postoperative recovery times compared to those receiving standard sedatives.

特性

IUPAC Name |

ethyl 3-phenylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNBLWBHPDETJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。